molecular formula C22H15BrN2 B420742 4-(4-Bromophenyl)-2,6-diphenylpyrimidine CAS No. 58536-46-2

4-(4-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No.: B420742
CAS No.: 58536-46-2
M. Wt: 387.3g/mol
InChI Key: GHDBFGUOBVYEOV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,6-diphenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of bromine and phenyl groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine typically involves the condensation of 4-bromoacetophenone with benzaldehyde derivatives under basic conditions, followed by cyclization to form the pyrimidine ring. One common method involves the use of a base-promoted condensation reaction between 4-bromoacetophenone and benzaldehyde, followed by cyclization with ammonium acetate in acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,6-diphenylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Phenolic or quinone derivatives.

    Reduction Products: Hydrogenated phenyl derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2,6-diphenylpyrimidine is unique due to its specific substitution pattern, which provides distinct chemical reactivity and biological activity. The combination of bromine and phenyl groups in the pyrimidine ring enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-(4-bromophenyl)-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDBFGUOBVYEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58536-46-2
Record name 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 300-mL three-neck flask were put 11 mL (94.6 mmol) of acetophenone and 17.9 g (96.7 mmol) of 4-bromobenzaldehyde, and the air in the flask was replaced with nitrogen. To this mixture, 50 mL of ethanol was added and 5.99 g (110.9 mmol) of sodium methoxide suspended in 50 mL of ethanol was added dropwise. The mixture was stirred at room temperature for 5 hours and further stirred at 70° C. for 50 minutes. After the predetermined time elapsed, 15.1 g (96.6 mmol) of benzamidine hydrochloride and 8.03 g (200 mmol) of sodium hydroxide were added and the mixture was stirred at 70° C. for 9 hours. After the predetermined time elapsed, this mixture was suction-filtered, and the obtained residue was dissolved in chloroform and subjected to extraction with water. The obtained organic layer was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. This mixture was subjected to gravity filtration, and the solvent was distilled off to give a solid. The obtained solid was washed with ethanol, so that 8.61 g of an objective white solid was obtained in a yield of 22%.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
5.99 g
Type
reactant
Reaction Step Three
Name
benzamidine hydrochloride
Quantity
15.1 g
Type
reactant
Reaction Step Four
Quantity
8.03 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Bromoacetophenone 19.9 g (100 mmol) and benzaldehyde 10.6 g (100 mmol) were mixed and, the system was substituted with argon. Next, 200 mL of ethanol and 10 MeI of a 1N sodium methoxide/methanol solution were added thereto and stirred at room temperature for 5 hours. Thereafter, the solution was heated on an oil bath of 70° C. to carry out reaction for further 4 hours while refluxing ethanol. Then, benzamidine hydrochloride 9.40 g (60 mmol) and sodium hydroxide 8.00 g (200 mmol) were added thereto and heated on the oil bath of 70° to carry out reaction for 5 hours. After finishing the Reactions the deposit was separated by filtering and refined by silica gel chromatography to obtain 13.6 g (yield: 35%) of 4-(4-bromophenyl)-2,6-diphenylpyrimidine.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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